molecular formula C19H36O2 B155034 cis-11-Octadecenoic acid methyl ester CAS No. 1937-63-9

cis-11-Octadecenoic acid methyl ester

Cat. No. B155034
CAS RN: 1937-63-9
M. Wt: 296.5 g/mol
InChI Key: PVVODBCDJBGMJL-HJWRWDBZSA-N
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Description

“Cis-11-Octadecenoic acid methyl ester” is a fatty acid ester with the molecular formula C19H36O2 and a molecular weight of 296.4879 . It is also known by other names such as “Methyl cis-octadec-11-enoate” and "cis-Vaccenic acid methyl ester" .


Molecular Structure Analysis

The molecular structure of “cis-11-Octadecenoic acid methyl ester” can be represented by the InChI string: InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3/b9-8+ . This indicates the presence of a double bond between the 8th and 9th carbon atoms in the cis configuration .

Safety and Hazards

When handling “cis-11-Octadecenoic acid methyl ester”, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Mode of Action

It is known that it is a fatty acid methyl ester , which suggests that it may interact with its targets in a similar manner to other fatty acids and their esters.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl cis-11-Octadecenoic Acid Ester. For instance, it should be handled in a well-ventilated place and stored at −20°C . It should also be kept away from sources of ignition due to its flammability .

properties

IUPAC Name

methyl (Z)-octadec-11-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVODBCDJBGMJL-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285445
Record name cis-11-Octadecenoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-11-Octadecenoic acid methyl ester

CAS RN

1937-63-9
Record name cis-11-Octadecenoic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1937-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-11-Octadecenoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (Z)-octadec-11-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.104
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the natural source of Methyl cis-11-octadecenoate and has its presence been observed in other organisms?

A1: Methyl cis-11-octadecenoate is found in the seeds of both white pitaya (Hylocereus polyrhizus) and red pitaya (H. undatus) []. While the relative content might differ slightly, it constitutes a part of their fatty acid profile. Interestingly, this compound is also found in the marine sponge Spirastrella abata and has been linked to cholesterol biosynthesis inhibition in Chang liver cells []. This suggests potential biological activity and warrants further investigation.

Q2: Are there any studies investigating the potential benefits of Methyl cis-11-octadecenoate in relation to its presence in pitaya seeds?

A2: While the research article [] focuses on analyzing the fatty acid composition of pitaya seeds, it does not delve into the specific benefits of Methyl cis-11-octadecenoate. Further studies are needed to understand if this compound contributes to any health benefits associated with consuming pitaya seeds.

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